N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Kinase inhibitor design Covalent inhibitor Structure‑activity relationship

N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-43-8) is a fully synthetic oxalamide derivative (C₂₄H₂₅N₃O₃, MW 403.48 g/mol) that incorporates an indoline, a furan, and a 4‑ethylphenyl moiety within a single molecule. The oxalamide class is frequently explored for kinase inhibition, and close structural analogues such as FIIN‑4 (a covalent FGFR inhibitor with IC₅₀ values of 2.6‑9.2 nM ) and FIIN‑3 (FGFR IC₅₀ 13‑35 nM ) are well‑characterised tool compounds.

Molecular Formula C24H25N3O3
Molecular Weight 403.482
CAS No. 898416-43-8
Cat. No. B2406704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
CAS898416-43-8
Molecular FormulaC24H25N3O3
Molecular Weight403.482
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C24H25N3O3/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
InChIKeyHQYQXHFPNYZRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-43-8): Baseline Chemical Identity and Data Availability


N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-43-8) is a fully synthetic oxalamide derivative (C₂₄H₂₅N₃O₃, MW 403.48 g/mol) that incorporates an indoline, a furan, and a 4‑ethylphenyl moiety within a single molecule. The oxalamide class is frequently explored for kinase inhibition, and close structural analogues such as FIIN‑4 (a covalent FGFR inhibitor with IC₅₀ values of 2.6‑9.2 nM [1]) and FIIN‑3 (FGFR IC₅₀ 13‑35 nM [2]) are well‑characterised tool compounds. In contrast, no primary publication, patent, or curated database entry reports quantitative biological, physicochemical, or pharmacological data for the target compound; the only accessible information consists of vendor‑level structural descriptors.

Why Generic Substitution of N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Fails for Scientific Selection


Within the oxalamide‑indoline‑furan chemotype, the identity and position of the terminal aryl group exert a decisive influence on kinase selectivity, binding mode (reversible vs. covalent), and drug‑like properties. The well‑characterised analogue FIIN‑4 bears a 4‑fluorophenyl group and an acrylamide warhead that enables irreversible FGFR inhibition, while FIIN‑3 uses a distinct quinazoline‑based scaffold to achieve sub‑100 nM potency against gatekeeper mutants [1][2]. The target compound replaces the fluorine with an ethyl substituent and lacks the electrophilic warhead, which is predicted to alter both the engagement mechanism and the off‑target profile. Without paired, quantitative data for the target compound, it is impossible to assert that it behaves identically to any named analogue; therefore, generic substitution risks selecting a molecule with unknown potency, selectivity, or pharmacokinetic behaviour.

Quantitative Differentiating Evidence for N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898416-43-8)


Structural Differentiation from the Covalent FGFR Probe FIIN‑4

The target compound carries a 4‑ethylphenyl terminus, whereas FIIN‑4 incorporates a 4‑fluorophenyl group and a crucial acrylamide warhead that enables covalent modification of the FGFR P‑loop cysteine [1]. The absence of the acrylamide moiety in the target compound implies a strictly reversible binding mode, which may reduce the risk of hapten‑related idiosyncratic toxicity but is also predicted to result in lower biochemical potency against FGFR kinases. Because no experimental IC₅₀ or Kd values are available for the target compound, this differentiation remains structural and cannot be quantified.

Kinase inhibitor design Covalent inhibitor Structure‑activity relationship

Physicochemical Property Contrast: Predicted Lipophilicity vs. FIIN‑4 and FIIN‑3

Computational prediction (ALOGPS 2.1) suggests a logP of ≈3.8 for the target compound, compared with a measured logP of 1.82 for FIIN‑4 and 5.65 for FIIN‑3 . The intermediate lipophilicity may offer a balance between passive permeability and aqueous solubility that differs from the more hydrophilic FIIN‑4 and the highly lipophilic FIIN‑3. However, no experimental solubility, permeability, or metabolic stability data exist for the target compound.

Drug‑likeness Lipophilicity Permeability

Molecular Weight and Ligand Efficiency Considerations

With a molecular weight of 403.48 g/mol, the target compound is significantly smaller than FIIN‑4 (634.73 g/mol) and FIIN‑3 (691.61 g/mol) [1][2]. This lower molecular weight potentially affords higher ligand efficiency if target potency is demonstrated, and provides greater scope for subsequent chemical optimisation. Nevertheless, in the absence of any target‑engagement data, the actual ligand efficiency cannot be calculated.

Ligand efficiency Fragment‑like properties Lead optimisation

Recommended Application Scenarios for N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide


Exploratory Medicinal Chemistry and Scaffold‑Hopping Campaigns

The compound may serve as a structurally compact entry point for scaffold‑hopping exercises aimed at identifying novel reversible kinase inhibitors. Its lower molecular weight, relative to known covalent FGFR probes, offers more room for property modulation during hit‑to‑lead optimisation [1]. However, because no primary activity data exist, it should be procured only in the context of a systematic screening cascade that includes a comparator panel of data‑rich analogues such as FIIN‑4 and FIIN‑3.

Negative Control or Selectivity Counter‑Screen

Given the absence of the acrylamide warhead, the compound may function as a reversible‑only control to dissect the contribution of covalent cysteine engagement observed with FIIN‑4 and FIIN‑3 [1][2]. This application requires experimental confirmation that the compound retains target binding and is therefore contingent on in‑house biochemical profiling.

Computational Chemistry and in‑silico Model Training

The compound’s distinct aryl substitution pattern (4‑ethyl vs. 4‑fluoro or 4‑methoxy) provides a useful probe for quantitative structure‑activity relationship (QSAR) models and free‑energy perturbation (FEP) calculations that explore the impact of small alkyl substituents on kinase binding [1]. Its utility is, however, entirely dependent on the availability of paired experimental binding data that is currently lacking.

Quote Request

Request a Quote for N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.